
Chlorthalidone Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorthalidone Impurity D, also known as 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide, is a chemical compound that is often encountered as an impurity in the synthesis of chlorthalidone. Chlorthalidone is a diuretic medication used to treat high blood pressure and fluid retention. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chlorthalidone Impurity D involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to reduction using a reducing agent like iron powder in acetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient purity for use as a reference standard in quality control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Quality Control and Assurance
Chlorthalidone Impurity D plays a critical role in the quality control (QC) and quality assurance (QA) processes during the commercial production of chlorthalidone and its formulations. It serves as a working standard or secondary reference standard, essential for ensuring that the final product meets regulatory standards set by authorities such as the FDA . The compound is utilized to assess the purity of chlorthalidone formulations and to identify potential impurities that could affect drug efficacy and safety.
Analytical Method Development
The development of reliable analytical methods for detecting impurities in pharmaceuticals is crucial. Research has demonstrated that this compound can be effectively analyzed using validated high-performance liquid chromatography (HPLC) methods. These methods have been adapted to enhance the resolution between chlorthalidone and its impurities, including this compound. Specific modifications to mobile phase compositions and gradient programs have been shown to improve separation efficiency .
Table 1: Key Parameters for HPLC Method Development
Parameter | Details |
---|---|
Mobile Phase A Ratio | 65:35 |
Mobile Phase B Ratio | 50:50 |
Gradient Program | Extended time points for separation |
% RSD for Method Precision | <2% |
The ability to accurately quantify impurities like this compound is essential for compliance with pharmacopoeial standards, ensuring that products are safe for consumer use.
Stability Studies
Stability studies involving this compound are crucial for determining how the compound behaves under various conditions over time. Research has indicated that specific formulations containing chlorthalidone can maintain stability when analyzed alongside its impurities. For instance, recovery studies showed that the % recovery rates for impurities were consistently within acceptable limits, confirming the reliability of stability testing protocols .
This compound is also relevant in genotoxicity studies aimed at assessing the safety profile of pharmaceutical products. The identification and characterization of impurities are critical steps in evaluating potential genotoxic risks associated with drug formulations . By employing advanced analytical techniques, researchers can ascertain whether impurities like this compound pose any genetic risk to patients.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: A pharmaceutical company developed a new formulation of chlorthalidone using this compound as a reference standard during stability testing. The study confirmed that the formulation remained stable under various environmental conditions over six months.
- Case Study 2: In another instance, researchers modified an existing HPLC method to improve the detection of this compound alongside other process-related impurities during routine QC checks.
Wirkmechanismus
As an impurity, Chlorthalidone Impurity D does not have a direct therapeutic mechanism of action. its presence and behavior in pharmaceutical formulations can impact the overall stability and efficacy of the drug. Understanding its chemical properties and reactions helps in developing robust quality control measures to ensure the safety of chlorthalidone.
Vergleich Mit ähnlichen Verbindungen
Chlorthalidone Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid.
Chlorthalidone Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.
Chlorthalidone Impurity C: Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate.
Chlorthalidone Impurity E: 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide.
Uniqueness: Chlorthalidone Impurity D is unique due to its specific structural features, such as the ethoxy group attached to the isoindoline ring. This structural difference can influence its chemical reactivity and the types of impurities it forms during the synthesis of chlorthalidone. Understanding these differences is crucial for developing targeted analytical methods to detect and quantify each impurity accurately.
Biologische Aktivität
Chlorthalidone is a thiazide-like diuretic primarily used in the treatment of hypertension and edema. Its impurities, particularly Chlorthalidone Impurity D, have garnered attention due to their potential biological activities and implications for drug formulation and quality control. This article delves into the biological activity of this compound, focusing on its metabolic pathways, effects on various biological systems, and implications for therapeutic use.
This compound is a byproduct of the synthesis of chlorthalidone, characterized by its unique chemical structure that includes a thiazine ring and a benzene ring. The compound undergoes metabolic transformations primarily through the cytochrome P450 enzyme system in the liver. Key metabolic pathways include:
- Oxidative Reactions : These involve hydroxylation, dechlorination, and demethylation, leading to various metabolites that may retain or alter biological activity.
- Glucuronidation : This process conjugates glucuronic acid to the compound, affecting its solubility and excretion.
- Desulfurization : This reaction removes sulfur atoms, resulting in desulfurized metabolites that may exhibit different pharmacological properties .
Chlorthalidone acts by inhibiting sodium and chloride reabsorption in the renal system, specifically targeting the Na+/Cl- co-transporters in the distal convoluted tubule. This action leads to increased diuresis, which reduces extracellular fluid volume and blood pressure. Additionally, chlorthalidone has been shown to influence potassium excretion through a sodium-potassium exchange mechanism .
Biological Activity Studies
Research indicates that this compound may possess distinct biological activities:
Case Study 1: Efficacy in Hypertension Management
A recent study assessed the effectiveness of chlorthalidone in managing hypertension compared to hydrochlorothiazide. The findings indicated that patients receiving chlorthalidone experienced greater reductions in both systolic (-4.84 mmHg) and diastolic blood pressure (-2.12 mmHg) compared to those on hydrochlorothiazide .
Case Study 2: Safety Profile
A safety analysis highlighted that while chlorthalidone was effective in blood pressure management, it presented an increased risk of hypokalemia (HR: 2.22). This finding emphasizes the need for careful monitoring when using chlorthalidone or its impurities in clinical settings .
Data Tables
The following tables summarize key findings related to this compound's biological activity:
Study | Findings | Implications |
---|---|---|
Meta-analysis on hypertension | Chlorthalidone superior to hydrochlorothiazide in BP reduction | Supports use in hypertensive patients |
Antimicrobial study | Cu(II) complex showed significant DHFR inhibition | Potential for treating Pneumocystis carinii infections |
Safety analysis | Higher hypokalemia rates with chlorthalidone | Need for electrolyte monitoring |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Chlorthalidone Impurity D in drug substances?
To identify and quantify this compound, researchers should employ stability-indicating HPLC methods with photodiode array (PDA) detection. Forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) can help validate the method’s specificity by isolating Impurity D from other degradation products . Method validation must include parameters such as linearity (1–120% of the specification limit), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH Q2(R1) guidelines . Reference standards for Impurity D should be characterized using NMR and LC-MS/MS to confirm structural identity .
Q. How should researchers design forced degradation studies to evaluate the stability of Chlorthalidone and monitor Impurity D formation?
Forced degradation studies should expose Chlorthalidone to accelerated conditions:
- Acidic/alkaline hydrolysis : 0.1–1M HCl/NaOH at 60–80°C for 24–72 hours.
- Oxidative stress : 3–30% H₂O₂ at room temperature for 6–24 hours.
- Photolytic stress : Exposure to UV light (ICH Q1B conditions).
Samples are analyzed at intervals using validated HPLC to track Impurity D formation. Statistical tools like factorial design can optimize degradation conditions and assess variable interactions (e.g., pH vs. temperature) .
Q. What regulatory guidelines govern the reporting thresholds for this compound in drug submissions?
Per ICH Q3A/B, Impurity D must be reported if it exceeds 0.10% (w/w) in the drug substance. Identification thresholds require structural characterization (e.g., via HRMS and 2D-NMR) if Impurity D exceeds 0.15%, while qualification thresholds (0.50%) mandate toxicological studies . USP <232>/<233> and ICH Q3D provide limits for elemental impurities that may co-occur with organic impurities like D .
Advanced Research Questions
Q. How can advanced mass spectrometry techniques resolve structural ambiguities in this compound?
LC-HRMS (e.g., Orbitrap or Q-TOF) coupled with MS/MS fragmentation can generate accurate mass data (<2 ppm error) to propose a molecular formula. For stereochemical confirmation, nuclear Overhauser effect (NOE) experiments via ¹H-¹H COSY and NOESY NMR are critical. Case studies in ramipril impurity analysis demonstrate how isotopic pattern matching and fragmentation pathways differentiate isobaric impurities .
Q. What experimental strategies assess the genotoxic potential of this compound?
Follow the ICH M7 guideline:
- In silico assessment : Use tools like Derek Nexus or Leadscope to predict mutagenicity based on structural alerts.
- In vitro assays : Conduct Ames tests (bacterial reverse mutation) with metabolic activation (S9 fraction). If positive, proceed to in vitro micronucleus assays.
- Quantitative risk assessment : Establish a permitted daily exposure (PDE) using NOAEL/LOAEL data and apply a 10,000-fold safety margin .
Q. How do process parameters influence the formation of this compound during synthesis?
A quality-by-design (QbD) approach is recommended:
- Critical process parameters (CPPs) : Reaction temperature, solvent polarity, and catalyst concentration.
- Design of experiments (DoE) : Use response surface methodology (RSM) to model impurity formation. For example, higher temperatures (>80°C) may accelerate side reactions forming Impurity D.
- Mitigation : Optimize crystallization conditions (e.g., anti-solvent addition rate) to reduce impurity carryover .
Q. What chromatographic strategies separate this compound from co-eluting isomers or process-related impurities?
Use orthogonal separation techniques:
- HPLC : A C18 column (e.g., Waters XBridge, 250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Adjust pH to 3.0 to enhance resolution of polar impurities.
- UPLC-MS/MS : Sub-2µm particle columns (e.g., Acquity BEH C18) improve peak capacity for complex mixtures.
- Chiral chromatography : Required if Impurity D is an enantiomer; use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .
Q. Data Analysis and Contradictions
Q. How should researchers address discrepancies in impurity quantification across different analytical batches?
- Root-cause analysis : Investigate column aging, mobile phase pH drift, or reference standard degradation.
- System suitability tests (SST) : Include resolution (≥2.0 between Impurity D and nearest peak) and tailing factor (≤2.0) in each batch.
- Cross-validation : Compare results from HPLC, LC-MS, and UV-spectrophotometry to identify method-specific biases .
Q. What statistical tools are appropriate for analyzing impurity stability data under varying storage conditions?
- Accelerated stability models : Use the Arrhenius equation to predict impurity growth rates at 25°C/60% RH from high-temperature data (40–60°C).
- Multivariate analysis (MVA) : Principal component analysis (PCA) can correlate impurity levels with environmental factors (e.g., humidity, light exposure) .
Eigenschaften
CAS-Nummer |
1369995-36-7 |
---|---|
Molekularformel |
C16H15ClN2O4S |
Molekulargewicht |
366.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.